
1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminopropane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of 2-(trifluoromethyl)phenylacetone using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out at a controlled temperature to optimize yield and enantiomeric purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of recombinant E. coli whole cells in an aqueous medium containing surfactants and natural deep eutectic solvents. This biocatalytic approach enhances the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols and amines are used under conditions that may include solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-(2-(Trifluoromethyl)phenyl)imidazole: This compound shares the trifluoromethyl group and phenyl ring but differs in its imidazole moiety.
1-(2-(Trifluoromethyl)phenyl)ethanol: Similar in structure but contains an alcohol group instead of an amine.
Uniqueness: 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, ®- is unique due to its chiral nature and the presence of both the trifluoromethyl group and the aminopropane chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1335494-04-6 |
|---|---|
Fórmula molecular |
C10H12F3N |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
(2R)-1-[2-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1 |
Clave InChI |
MBSQCJRYAIIWCP-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1C(F)(F)F)N |
SMILES canónico |
CC(CC1=CC=CC=C1C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


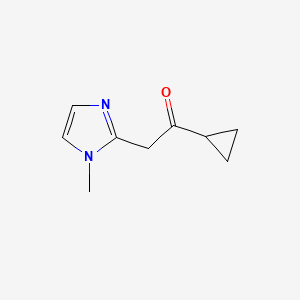
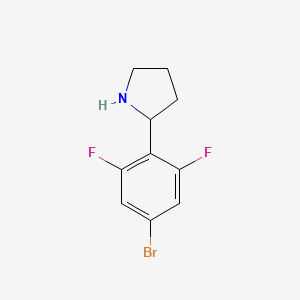

![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
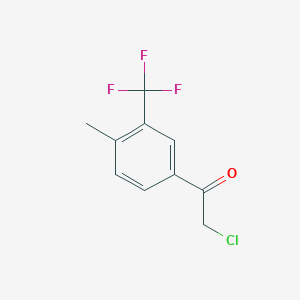
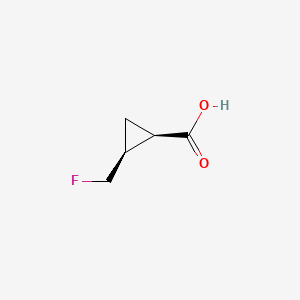
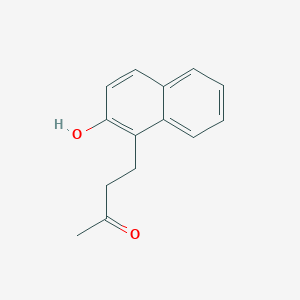
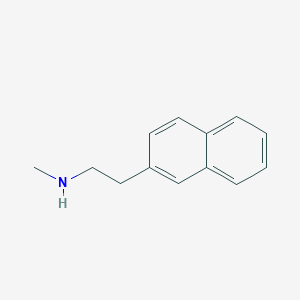
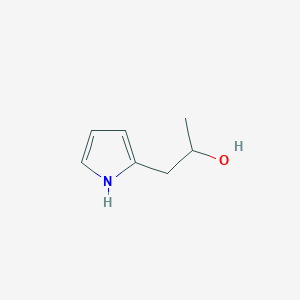
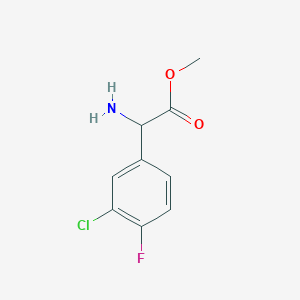
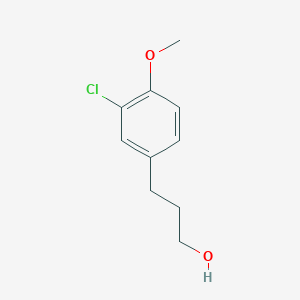

![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)

